3-(2-Methylpropyl)-2,5-piperazinedione
Description
3-(2-Methylpropyl)-2,5-piperazinedione is a cyclic dipeptide characterized by a piperazinedione backbone substituted with a 2-methylpropyl (isobutyl) group at the 3-position. It is produced by microbial strains such as Lactobacillus plantarum and Bacillus amyloliquefaciens, and exhibits notable antifungal and antibacterial properties. Studies highlight its efficacy against plant pathogens like Pantoea agglomerans and Fusarium avenaceum, with mechanisms involving inhibition of fungal mycelial growth and interference with quorum sensing in bacteria . Its structural simplicity and bioactivity make it a candidate for agricultural biocontrol agents as alternatives to synthetic fungicides.
Properties
IUPAC Name |
3-(2-methylpropyl)piperazine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-5(2)3-6-8(12)9-4-7(11)10-6/h5-6H,3-4H2,1-2H3,(H,9,12)(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFHWKRNHGHZTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NCC(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60973726 | |
| Record name | 3-(2-Methylpropyl)-3,6-dihydropyrazine-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60973726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5815-67-8 | |
| Record name | Cyclo(leucylglycine) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005815678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Methylpropyl)-3,6-dihydropyrazine-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60973726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazinedione Compounds
The bioactivity of piperazinediones is highly dependent on substituent type, position, and stereochemistry. Below is a detailed comparison with key analogs:
Structural and Functional Analogues
Table 1: Comparative Analysis of Piperazinedione Derivatives
Key Observations
Substituent Effects: Aliphatic vs. Aromatic Groups: The benzyl-substituted analog (3-(phenylmethyl)-2,5-piperazinedione) demonstrates superior antifungal activity (MIC 2 µg/mL) compared to aliphatic derivatives, suggesting aromatic groups enhance target binding . Dimerization: The 3,6-diisobutyl derivative (3,6-bis(2-methylpropyl)-2,5-piperazinedione) shows stronger antifungal effects than the monomer, indicating dimerization amplifies bioactivity .
Source Organisms :
- Compounds from Lactobacillus and Bacillus (e.g., target compound) are prioritized for agricultural applications due to their GRAS (Generally Recognized As Safe) status .
- Marine-derived analogs (e.g., from Mariana Trench fungi) exhibit weaker activity, possibly due to adaptation to niche environments .
Stereochemical Influence: Cyclo(L-Leu-L-Leu), a stereospecific dimer, shows reduced potency compared to its non-chiral analogs, highlighting the role of stereochemistry in target interaction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
